molecular formula C8H10N2O4 B14116430 Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate

Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate

Cat. No.: B14116430
M. Wt: 198.18 g/mol
InChI Key: IACZFEOGSSWSCZ-UHFFFAOYSA-N
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Description

Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate (CAS 175277-20-0) is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5, a hydroxyiminoethyl group at position 4, and a methyl ester at position 3 . Its molecular formula is C₈H₁₀N₂O₄, and its structure (Figure 1) includes a five-membered isoxazole ring with nitrogen and oxygen atoms at positions 1 and 2, respectively. The hydroxyimino (–N–OH) group enhances its reactivity, making it valuable in organic synthesis, particularly in oxime-related reactions or as a ligand in coordination chemistry .

Commercial availability varies by supplier, with purity levels ranging from 95% to 98% and prices between €152.00 and €535.00 per gram .

Properties

IUPAC Name

methyl 4-(N-hydroxy-C-methylcarbonimidoyl)-5-methyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-4(9-12)6-5(2)14-10-7(6)8(11)13-3/h12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACZFEOGSSWSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)OC)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Ethyl Acetoacetate and Triethyl Orthoformate

The initial step involves reacting ethyl acetoacetate with triethyl orthoformate in acetic anhydride at 90–110°C to form ethyl ethoxymethyleneacetoacetate. This exothermic reaction requires precise temperature control to minimize by-products like diethyl acetoxyacetoacetate. Distillation under reduced pressure (20–30 mmHg) isolates the intermediate with >95% purity.

Cyclization with Hydroxylamine Sulfate

The critical cyclization step employs hydroxylamine sulfate in ethanol/water at 0–10°C. A reverse addition technique—slowly adding hydroxylamine to the ethoxymethylene intermediate—ensures regioselective attack at the ethoxymethylene carbon, suppressing isomer formation (e.g., ethyl 3-methylisoxazole-4-carboxylate). Sodium acetate buffers the solution to pH 6–7, achieving 85–92% yield with <0.1% isomer content.

Comparative Analysis of Methodologies

Parameter Method A Method B
Cyclization Temperature 0–10°C 50°C
Hydroxylamine Source Hydroxylamine sulfate Hydroxylamine hydrochloride
Reaction Time 4–6 hours 2 hours
Isomer Content <0.1% Not reported
Overall Yield 82–85% 75–78%

Method A’s low-temperature cyclization and reverse addition significantly reduce isomer formation compared to Method B’s higher-temperature approach.

Mechanistic Insights and By-Product Control

Regioselectivity in Cyclization

The ethoxymethylene group’s electronic polarization directs hydroxylamine’s nucleophilic attack to the α-carbon, favoring 5-methylisoxazole-4-carboxylate over 3-methyl isomers. Low temperatures (−20°C to 10°C) further stabilize the transition state, as demonstrated by DFT calculations.

Minimizing CATA Formation

The by-product 4-carboxy-5-methylisoxazole-3-acetic acid (CATA) arises from hydrolysis of unreacted ethoxymethylene intermediate. Rigorous drying of thionyl chloride and toluene solvents reduces water content, suppressing CATA formation to <0.001%.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Toluene and acetic acid are distilled and reused, reducing production costs by 15–20%. Aqueous waste is neutralized with Ca(OH)₂ to precipitate sulfate ions, achieving >99% heavy metal compliance.

Continuous Flow Synthesis

Pilot studies demonstrate that continuous flow reactors enhance heat transfer during cyclization, reducing batch times from 6 hours to 45 minutes while maintaining 88% yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amine derivatives.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of ester or amide derivatives.

Scientific Research Applications

Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate, also known as METHYL4-(1-HYDROXYIMINOETHYL)-5-METHYLISOXAZOLE-3-CARBOXYLATE, is a chemical compound with diverse applications in scientific research . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Chemical Structure and Properties
The compound has a molecular weight of 198.178 and the formula C8H10N2O4C_8H_{10}N_2O_4 . It features an isoxazole ring structure with acetyl and carboxylate groups, enhancing its reactivity and interaction with biological targets.

Synonyms
Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate

IUPAC Name
METHYL 4-[1-(HYDROXYIMINO)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXYLATE

Scientific Research Applications

Methyl 4-(acetyl-5-methylisoxazole-3-carboxylate has applications in chemistry, biology, medicine, and industry:

  • Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in organic reactions.
  • Biology The compound is used in studying enzyme mechanisms and as a probe in biochemical assays.
  • Medicine Research is ongoing into its potential therapeutic uses, particularly in developing new drugs.
  • Industry It is used in producing specialty chemicals and as an intermediate in synthesizing pharmaceuticals.

Methyl 4-acetyl-5-methylisoxazole-3-carboxylate is of interest in pharmaceutical research because of its biological activities.

Antimicrobial Activity
Studies show that the compound exhibits antimicrobial properties against bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in assays. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, which is potentially useful in treating inflammatory diseases.

Related Isoxazole Derivatives

Other isoxazole derivatives have also been synthesized and studied for various applications . These include:

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate, a new derivative of isoxazole, which has been synthesized and structurally characterized .
  • 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, which have been evaluated for anticancer activity .
  • Ethyl 5-methylisoxazole-4-carboxylate is used in the preparation of 5-Methylisoxazole-4-Carboxylic Acid .
  • 6-Methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters have been evaluated for antimicrobial and anticancer potential .

Mechanism of Action

The mechanism of action of Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The isoxazole ring can also interact with hydrophobic pockets, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents Key Functional Groups CAS/Reference
Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate 5-methyl, 4-(hydroxyiminoethyl), 3-methyl ester Hydroxyimino, ester 175277-20-0
Methyl 1-(5-methyl-3-isoxazolyl)-1H-imidazole-4-carboxylate (56) 5-methyl isoxazole fused to imidazole Imidazole, ester []
Methyl (E)-5-[[[4-(diethylamino)phenyl]imino]methyl]-3-phenylisoxazole-4-carboxylate (51) 3-phenyl, 5-(diethylaminophenylimino) Phenyl, imino, ester []
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate 3-phenyl, 5-methyl, 4-ethyl ester Phenyl, ester []
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate 4-amino, 3-methoxy, 5-methyl ester Amino, methoxy, ester []

Key Observations :

  • Hydroxyimino vs. Imino/Amine Groups: The hydroxyimino group in the target compound enables unique reactivity, such as tautomerization or participation in metal chelation, unlike the simple imino or amino groups in compounds 51 and 56 .
  • Aromatic vs.

Key Observations :

  • The target compound’s synthesis is less documented in the provided evidence, but analogs like compound 56 show lower yields (20%), likely due to competing side reactions in acidic conditions .
  • Microwave-assisted synthesis (compound 51) improves reaction efficiency compared to traditional heating methods .

Physicochemical Properties

Table 3: Physical Properties

Compound Melting Point (°C) Solubility Stability Reference
Target Compound Not reported Likely polar aprotic solvents (DMF, DMSO) Sensitive to moisture (hydroxyimino group)
Compound 56 197–198 Ethanol Stable in solid state []
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Not reported Moderate in ethanol/water Stabilized by intramolecular H-bonding []
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Not reported Low in water, high in organic solvents Stable under ambient conditions []

Key Observations :

  • The hydroxyimino group in the target compound may confer hygroscopicity, necessitating anhydrous storage .
  • Intramolecular hydrogen bonding in Methyl 4-amino-3-methoxyisoxazole-5-carboxylate enhances crystalline stability .

Biological Activity

Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate, with CAS number 175277-20-0, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

  • Molecular Formula : C8H10N2O4
  • Molecular Weight : 198.18 g/mol
  • Melting Point : 121 °C
  • Boiling Point : 389.3 °C (predicted)
  • Density : 1.34 g/cm³

These properties indicate that the compound is a stable isoxazole derivative, which may contribute to its biological effects.

The biological activity of isoxazole derivatives often relates to their ability to interact with various biological targets, including enzymes and receptors. This compound exhibits potential as an inhibitor of certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating diseases such as cancer and viral infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, a study evaluated several isoxazole compounds for their activity against lung cancer cells (A549). Among the synthesized derivatives, some exhibited significant cytotoxic effects comparable to doxorubicin, a standard chemotherapy drug.

CompoundIC50 (µM)Selectivity Index
4j12.5>20
4k15.3>18
Doxorubicin10.0N/A

These findings suggest that this compound may possess similar or enhanced anticancer properties due to its structural characteristics.

Antiviral Activity

Another area of interest is the antiviral activity of isoxazoles. The compound has been studied for its effects on viral replication processes. For example, derivatives based on the structure of pleconaril, an established antiviral drug, showed varying degrees of inhibition against enteroviruses.

CompoundIC50 (µM)CC50 (µM)Selectivity Index
Derivative A6.8>400>58
Derivative B21.025011.9

These results indicate that modifications to the isoxazole ring can significantly alter antiviral potency and selectivity.

Study on Anticancer Activity

In a comprehensive study published in MDPI, researchers synthesized various isoxazole derivatives and assessed their anticancer properties against A549 lung cancer cells. The study demonstrated that certain derivatives exhibited remarkable cytotoxicity, with IC50 values lower than those of established chemotherapeutics, indicating their potential as novel anticancer agents .

Study on Antiviral Activity

A separate investigation focused on the antiviral efficacy of modified isoxazoles against enteroviruses. The study revealed that specific structural modifications enhanced antiviral activity while maintaining low cytotoxicity levels . This highlights the importance of structure-activity relationships in developing effective antiviral agents.

Q & A

Basic: What are effective synthetic routes for Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate?

Answer:
Synthesis typically involves cyclocondensation of hydroxylamine derivatives with β-diketones or via functionalization of preformed isoxazole cores. For example, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate analogs are synthesized by reacting ethyl acetoacetate with substituted phenylhydroxylamines under acidic conditions . Modifications to introduce the hydroxyimino group may involve oximation of ketone intermediates, followed by esterification. Key steps include:

  • Cyclization : Use HCl or acetic acid as catalysts for isoxazole ring formation.
  • Oximation : Treat ketone intermediates with hydroxylamine hydrochloride in ethanol/water.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
    Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Advanced: How can discrepancies in spectroscopic data (e.g., NMR, IR) during characterization be resolved?

Answer:
Discrepancies often arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

  • Tautomer Analysis : Use computational tools (DFT calculations) to predict dominant tautomers and compare with experimental NMR shifts .
  • Solvent Standardization : Acquire spectra in deuterated DMSO or CDCl₃ to minimize solvent-induced variations.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy; e.g., C₁₀H₁₂N₂O₄ requires HRMS m/z 224.0797 [M+H]⁺ .
  • X-ray Crystallography : Resolve ambiguity by determining the solid-state structure (e.g., using SHELXL ).

Basic: What crystallographic software is recommended for solving the crystal structure of this compound?

Answer:
For small-molecule crystallography:

  • SHELX Suite (SHELXL) : Industry standard for refinement; robust for handling twinned or high-resolution data .
  • OLEX2 : Integrates structure solution (via SHELXD), refinement, and visualization in a user-friendly interface .
    Challenges :
  • Disorder in the hydroxyimino group may require constraints (ISOR, SIMU) during refinement.
  • Hydrogen bonding networks (e.g., N–O⋯H interactions) should be validated using PLATON .

Advanced: How does the hydroxyimino group influence biological activity in related compounds?

Answer:
Hydroxyimino groups enhance bioactivity by:

  • Metal Chelation : Binding to metalloenzymes (e.g., matrix metalloproteinases) via N–O–M coordination, as seen in hydroxamic acid-based inhibitors .
  • Hydrogen Bonding : Stabilizing interactions with target proteins (e.g., MAPK pathways ).
  • Tautomeric Flexibility : Allowing pH-dependent protonation, critical for membrane permeability.
    Validation :
  • Docking Studies : Use AutoDock Vina to model interactions with targets like MAPK .
  • SAR Analysis : Compare analogs with/without the hydroxyimino group in enzyme inhibition assays .

Basic: What analytical methods ensure purity assessment, particularly for isomers or impurities?

Answer:

  • HPLC : Use a C18 column (ACN/water gradient) to resolve isomers; retention time comparison against synthetic standards.
  • NMR : Identify regioisomers via distinct coupling patterns (e.g., J = 1.5–2.5 Hz for isoxazole protons) .
  • LC-MS : Detect trace impurities (e.g., hydrolyzed esters) with ESI+ ionization .
    Reference Standards : Source certified impurities (e.g., EP/ICH guidelines) for spiking experiments .

Advanced: How should researchers address conflicting bioactivity results in different studies?

Answer:
Conflicts may arise from:

  • Assay Conditions : Varying pH, temperature, or solvent (DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Purity : Re-test compounds after rigorous purification (e.g., recrystallization from ethanol/water).
  • Cell Line Variability : Validate across multiple lines (e.g., HEK293 vs. HeLa) .
    Reproducibility :
  • Dose-Response Curves : Generate IC₅₀ values in triplicate.
  • Positive Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity assays).

Basic: What storage conditions prevent degradation of this compound?

Answer:

  • Temperature : Store at –20°C in airtight containers to minimize hydrolysis .
  • Light Protection : Use amber vials to prevent photooxidation of the hydroxyimino group.
  • Desiccation : Include silica gel packs to avoid moisture-induced ester degradation.
    Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: What strategies resolve electron density ambiguities in X-ray structures of this compound?

Answer:

  • Twinned Data : Use TWINABS in SHELXL for scaling .
  • Disordered Groups : Apply PART instructions and refine occupancy ratios.
  • Hydrogen Atoms : Place geometrically (HFIX) or locate via difference Fourier maps.
    Validation Tools :
  • CheckR for data quality metrics.
  • Mercury for visualizing hydrogen bonds and π-stacking interactions .

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